5-Chloro-2-n-octyl-4-isothiazolin-3-one
CAS No.: 26530-24-5
Cat. No.: VC20800477
Molecular Formula: C11H18ClNOS
Molecular Weight: 247.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26530-24-5 |
|---|---|
| Molecular Formula | C11H18ClNOS |
| Molecular Weight | 247.79 g/mol |
| IUPAC Name | 5-chloro-2-octyl-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3 |
| Standard InChI Key | PTMXFIUOGSODQW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1C(=O)C=C(S1)Cl |
| Canonical SMILES | CCCCCCCCN1C(=O)C=C(S1)Cl |
Introduction
Chemical Identity and Structure
5-Chloro-2-n-octyl-4-isothiazolin-3-one (COIT) belongs to the isothiazolinone family of compounds, characterized by an unsaturated five-membered heterocyclic ring containing an endo-cyclic sulfur atom bonded to a nitrogen atom. The compound features an octyl substituent at the 2-position and a chlorine atom at the 5-position of the isothiazolone ring structure . This specific arrangement contributes to its antimicrobial properties while distinguishing it from related compounds such as 2-n-Octyl-4-isothiazolin-3-one (OIT) and the dichloro derivative (DCOIT).
The molecular structure of 5-Chloro-2-n-octyl-4-isothiazolin-3-one contains several reactive functional groups, including the isothiazolinone ring and the carbonyl group at the 3-position. These functional groups are responsible for the compound's high reactivity with biological molecules, particularly those containing thiol groups, which is the basis for its antimicrobial mechanism of action.
Related Compounds
5-Chloro-2-n-octyl-4-isothiazolin-3-one is closely related to several other isothiazolinone compounds:
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2-n-Octyl-4-isothiazolin-3-one (OIT, octhilinone)
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4,5-dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)
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5-Chloro-2-methyl-4-isothiazolin-3-one
COIT is often present as an incidental impurity in technical DCOIT at levels up to 5% . The chlorination pattern affects the biological activity and stability of these compounds, with increasing chlorination generally correlating with increased antimicrobial potency.
Synthesis and Production Methods
Industrial Synthesis
The industrial production of 5-Chloro-2-n-octyl-4-isothiazolin-3-one involves an oxidative cyclisation process of linear organic di-sulfides. Specifically, N,N′-dioctyl-3,3′-dithiodipropionamide (CAS RN 33312-01-5) undergoes oxidative cyclisation using chlorine as the oxidant . The amount of chlorine used in the manufacturing process determines the degree of chlorination of the isothiazolinone ring.
When moderate amounts of chlorine are used, 5-Chloro-2-n-octyl-4-isothiazolin-3-one is produced. Increasing the amount of chlorine in the manufacturing process leads to further chlorination at the 4-position, resulting in the formation of 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) .
Process Considerations
Applications and Uses
Comparison with Related Biocides
Table 1: Comparison of Isothiazolinone Biocides
| Compound | Chemical Structure | Primary Applications | Relative Potency |
|---|---|---|---|
| 5-Chloro-2-n-octyl-4-isothiazolin-3-one | Chlorinated at 5-position with n-octyl at 2-position | Industrial biocide, preservative | High |
| 2-n-Octyl-4-isothiazolin-3-one (OIT) | Non-chlorinated with n-octyl at 2-position | Leather, paints, adhesives | Moderate |
| 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) | Chlorinated at 4,5-positions with n-octyl at 2-position | Marine antifouling, industrial preservation | Very High |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | Chlorinated at 5-position with methyl at 2-position | Personal care products, industrial preservation | High |
Toxicological Profile
Mechanism of Action
The toxicity of 5-Chloro-2-n-octyl-4-isothiazolin-3-one, like other isothiazolinones, is primarily attributed to its high reactivity with thiol groups in proteins. Research on related isothiazolinones indicates that these compounds can modify the thiol redox status in cells, as evidenced by reduced glutathione levels and increased protein S-nitrosylation . This molecular mechanism explains both the antimicrobial efficacy and the potential toxicity to mammalian cells.
Cellular and Systemic Effects
Studies on the related compound OIT have shown significant impacts on cellular function. OIT treatment was found to:
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Activate caspase-3-mediated apoptosis in brain endothelial cells
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Reduce bioenergetic function of mitochondria
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Alter thiol redox status by reducing glutathione levels
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Impair endothelial barrier function
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Affect mitochondrial dynamics through mitophagy
These findings suggest that 5-Chloro-2-n-octyl-4-isothiazolin-3-one may have similar effects on cellular systems, potentially impacting mitochondrial function and redox homeostasis.
Environmental Considerations
Aquatic Toxicity
Isothiazolinone compounds, including 5-Chloro-2-n-octyl-4-isothiazolin-3-one, are generally highly toxic to aquatic organisms. The related compound 5-Chloro-2-methyl-4-isothiazolin-3-one is classified as "very toxic to aquatic organisms," indicating potential environmental concerns with these biocides . The high reactivity of these compounds with biological molecules contributes to their toxicity in aquatic ecosystems.
Persistence and Degradation
Research Findings on Cellular Effects
Mitochondrial Function
Research on the related compound OIT has demonstrated significant effects on mitochondrial function. OIT treatment was found to increase mitochondrial reactive oxygen species (ROS) levels significantly within 1-3 hours of exposure to 25 μM concentrations . This increase in mitochondrial ROS is indicative of electron transport chain dysfunction and proton leakage.
Furthermore, OIT treatment decreased mitochondrial membrane potential, as evidenced by changes in JC-1 dye fluorescence patterns. The oxygen consumption rate (OCR) decreased immediately after exposure to OIT in a dose-dependent manner, affecting ATP-linked OCR and maximal respiration capacity . These findings suggest that 5-Chloro-2-n-octyl-4-isothiazolin-3-one may similarly impact mitochondrial bioenergetics.
Barrier Function
Studies on brain endothelial cells have shown that OIT impairs endothelial barrier function, likely through effects on tight junction proteins. Immunofluorescence and Western blot analyses demonstrated decreased expression of tight junction proteins claudin-5 and ZO-1 after OIT treatment . The disruption of endothelial barrier function by isothiazolinones has significant implications for their potential toxicity to the blood-brain barrier and other tissue barriers.
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